3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one
Overview
Description
3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one is a complex organic compound featuring an indole moiety and a thiazolidinone ring. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one typically involves the condensation of ethyl acetoacetate with indole-3-carboxaldehyde in the presence of thiourea. The reaction proceeds under acidic conditions, often using a catalytic amount of hydrochloric acid or p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, solvent-free conditions, and recycling of catalysts to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.
Substitution: Halogenated compounds, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted thiazolidinones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Biologically, 3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one has shown potential in various assays. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it valuable in the synthesis of active ingredients.
Mechanism of Action
The mechanism by which 3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidinone ring can participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors that regulate cellular signaling.
Redox Reactions: Participation in oxidative stress pathways.
Comparison with Similar Compounds
3-Ethyl-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione
2-Thioxo-thiazolidin-4-one derivatives
Indole-3-carboxaldehyde derivatives
Uniqueness: 3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one stands out due to its unique combination of the indole and thiazolidinone rings, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-ethyl-4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-16-13(17)12(19-14(16)18)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,17H,2H2,1H3/b9-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDFSNRACWQHG-CLFYSBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(SC1=S)/C=C\2/C=NC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92148-90-8 | |
Record name | NSC409008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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